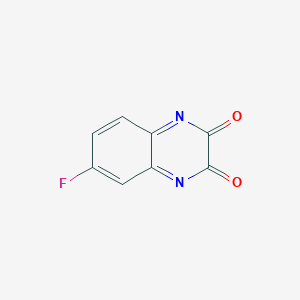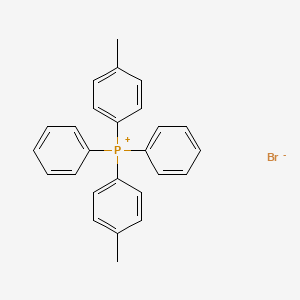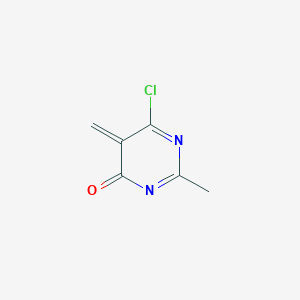
6-Chloro-2-methyl-5-methylidenepyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-methyl-5-methylidenepyrimidin-4-one is a heterocyclic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methyl-5-methylidenepyrimidin-4-one typically involves the reaction of 2-methyl-4,5-diaminopyrimidine with chloroform under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-methyl-5-methylidenepyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 6 can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dihydropyrimidine derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Oxidation Products: N-oxides of the pyrimidine ring.
Reduction Products: Dihydropyrimidine derivatives.
Scientific Research Applications
6-Chloro-2-methyl-5-methylidenepyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antibacterial activities.
Materials Science: The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 6-Chloro-2-methyl-5-methylidenepyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors, altering their signaling pathways and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-4,6-dimethoxypyrimidin-2-amine: This compound has similar structural features but with methoxy groups at positions 4 and 6 instead of a methylidene group.
Pyrimido[4,5-d]pyrimidines: These compounds have a fused bicyclic structure with two pyrimidine rings, offering different reactivity and biological activities.
Uniqueness
6-Chloro-2-methyl-5-methylidenepyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological properties. The presence of the chlorine atom and the methylidene group allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C6H5ClN2O |
|---|---|
Molecular Weight |
156.57 g/mol |
IUPAC Name |
6-chloro-2-methyl-5-methylidenepyrimidin-4-one |
InChI |
InChI=1S/C6H5ClN2O/c1-3-5(7)8-4(2)9-6(3)10/h1H2,2H3 |
InChI Key |
ZSQUMDMDEYPMIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=O)C(=C)C(=N1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]methyl]carbamate](/img/structure/B12342925.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide](/img/structure/B12342938.png)
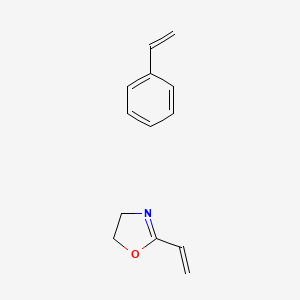
![4-Chloro-7-phenyl-6-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12342947.png)
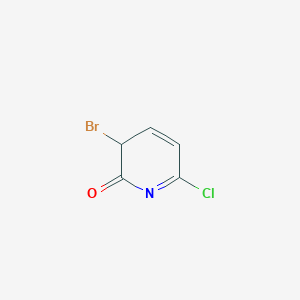
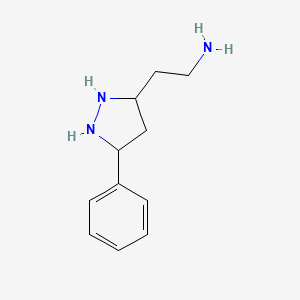
![[(2R,3R,4S,5S)-5-azido-4-benzoyloxy-2-(2,4-dioxo-1,3-diazinan-1-yl)-5-(iodomethyl)oxolan-3-yl] benzoate](/img/structure/B12342963.png)
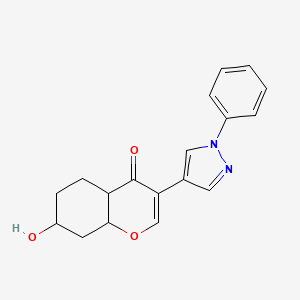
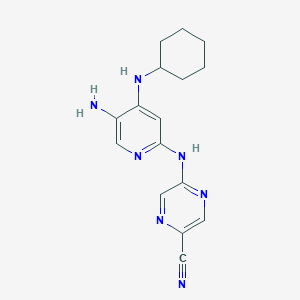
![2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B12342993.png)
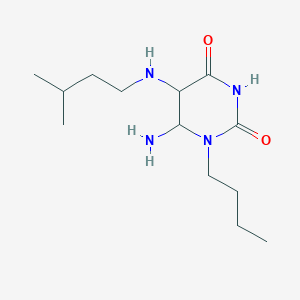
![2-{3-benzyl-5,8-dimethyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-1-yl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B12343000.png)
